molecular formula C7H12N2O3 B2891039 1-Carbamoylpiperidine-2-carboxylic acid CAS No. 141102-33-2

1-Carbamoylpiperidine-2-carboxylic acid

Cat. No. B2891039
CAS RN: 141102-33-2
M. Wt: 172.184
InChI Key: KCJLRFHHXHXALS-UHFFFAOYSA-N
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Description

1-Carbamoylpiperidine-2-carboxylic acid is a chemical compound with the CAS Number: 141102-33-2. Its molecular weight is 172.18 and its IUPAC name is 1-(aminocarbonyl)-2-piperidinecarboxylic acid .


Molecular Structure Analysis

The Inchi Code for 1-Carbamoylpiperidine-2-carboxylic acid is 1S/C7H12N2O3/c8-7(12)9-4-2-1-3-5(9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11). This indicates the presence of a piperidine ring with a carbamoyl group and a carboxylic acid group .

Scientific Research Applications

Novel Biological-based Nano Organo Solid Acids

A study by Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) synthesized novel biological-based nano organo solid acids with urea moiety for catalytic applications. These nano organocatalysts were utilized in the synthesis of various compounds, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and green conditions. This approach highlights the potential industrial applications of these nano organo solid acids in green chemistry and catalysis (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Bifunctional Reagents for Carbocarboxylation

Liao et al. (2021) reported the use of carboxylic acids, including amino acids, as bifunctional reagents in the redox-neutral carbocarboxylation of alkenes. This innovative strategy allowed for the synthesis of valuable γ-aminobutyric acid derivatives (GABAs), showcasing the utility of carboxylic acids in complex organic synthesis and their potential applications in pharmaceutical and biochemical research (Liao et al., 2021).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, demonstrating the synthesis of 6-aminonicotinic acid. This method avoided the use of volatile and toxic solvents and showcased a sustainable approach to synthesizing carboxylic acid derivatives (Feng et al., 2010).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Jarboe, Royce, and Liu (2013) reviewed the impact of carboxylic acids on microbial cells, like Escherichia coli and Saccharomyces cerevisiae. This study highlighted strategies to enhance microbial robustness against carboxylic acid inhibition, which is crucial for biotechnological applications, including the production of biofuels and biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Decarboxylative Cross-Coupling Reactions

Arshadi et al. (2019) focused on the synthesis of nitrogen-containing organic compounds through decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. This review emphasizes the environmental friendliness and potential applications of these methods in organic synthesis, demonstrating the versatility of carboxylic acids in creating complex molecules (Arshadi et al., 2019).

Future Directions

Piperidine derivatives, including 1-Carbamoylpiperidine-2-carboxylic acid, are of significant interest in the field of drug discovery due to their presence in more than twenty classes of pharmaceuticals. Future research may focus on exploring the therapeutic potential of these compounds in various disease contexts .

properties

IUPAC Name

1-carbamoylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c8-7(12)9-4-2-1-3-5(9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJLRFHHXHXALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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